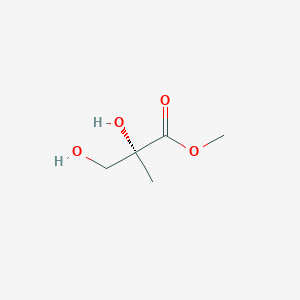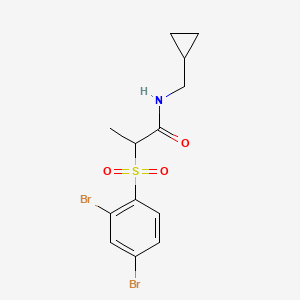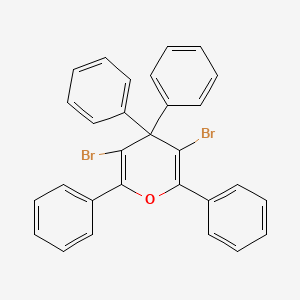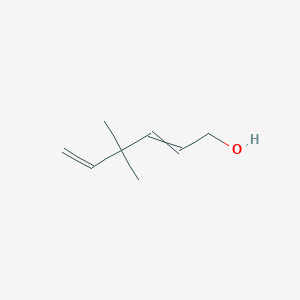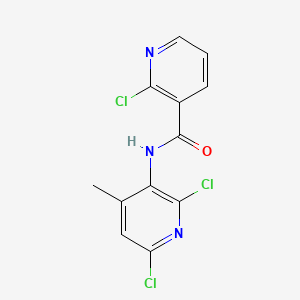
3-Pyridinecarboxamide, 2-chloro-N-(2,6-dichloro-4-methyl-3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, 2-chloro-N-(2,6-dichloro-4-methyl-3-pyridinyl)- is an organic compound with the chemical formula C12H8Cl3N3O. This compound is a solid that is soluble in some common organic solvents.
Preparation Methods
The synthesis of 3-Pyridinecarboxamide, 2-chloro-N-(2,6-dichloro-4-methyl-3-pyridinyl)- involves several steps. One common method includes the reaction of 2-chloro-4-methylpyridine with a suitable amide precursor under specific conditions to form the desired product. The reaction typically requires the use of organic solvents and may involve heating and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
3-Pyridinecarboxamide, 2-chloro-N-(2,6-dichloro-4-methyl-3-pyridinyl)- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction:
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action for 3-Pyridinecarboxamide, 2-chloro-N-(2,6-dichloro-4-methyl-3-pyridinyl)- is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The presence of chlorine atoms and the amide group may facilitate binding to these targets, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3-Pyridinecarboxamide, 2-chloro-N-(2,6-dichloro-4-methyl-3-pyridinyl)- include:
2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide: This compound shares a similar structure but differs in the position of chlorine atoms.
3-Amino-4-pyridinecarboxamide: This compound has an amino group instead of a chloro group, leading to different chemical properties and reactivity.
2,6-Dichloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide: This compound is very similar but may have different substitution patterns or additional functional groups
Properties
CAS No. |
142266-58-8 |
|---|---|
Molecular Formula |
C12H8Cl3N3O |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8Cl3N3O/c1-6-5-8(13)17-11(15)9(6)18-12(19)7-3-2-4-16-10(7)14/h2-5H,1H3,(H,18,19) |
InChI Key |
WIKAYSGDMSJHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)C2=C(N=CC=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)

![1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12550095.png)
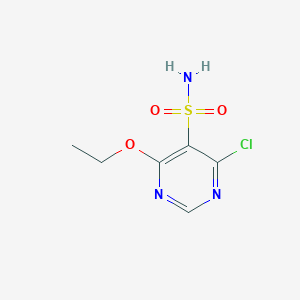
![Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]-](/img/structure/B12550101.png)
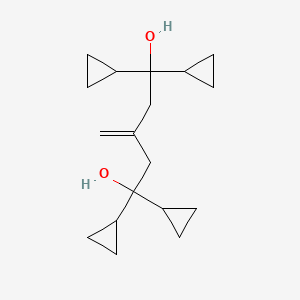
silyl](/img/structure/B12550126.png)
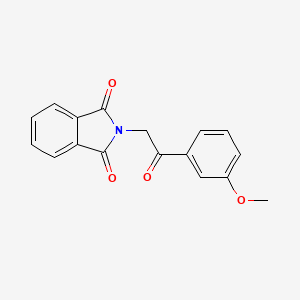
methanone](/img/structure/B12550145.png)
![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)
